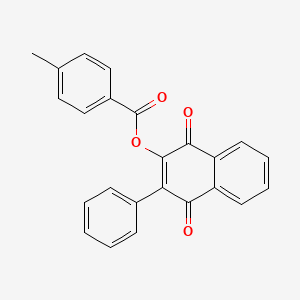
1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl 4-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-二氧代-3-苯基-1,4-二氢萘-2-基 4-甲基苯甲酸酯是一种复杂的有机化合物,属于萘醌类。这些化合物以其多样的生物活性而闻名,常用于各种科学研究应用中。该化合物的结构包括一个萘环体系,在 1 位和 4 位带有两个酮基,在 3 位带有苯基,在 2 位带有 4-甲基苯甲酸酯基。
准备方法
合成路线和反应条件
1,4-二氧代-3-苯基-1,4-二氢萘-2-基 4-甲基苯甲酸酯的合成通常涉及多个步骤。一种常见的方法是从制备 3-苯基-1,4-萘醌开始。这可以通过使用高锰酸钾或三氧化铬等试剂氧化 3-苯基-1,4-二氢萘来实现。 所得的 3-苯基-1,4-萘醌然后在二氧化硫酰氯等脱水剂的存在下与 4-甲基苯甲酸反应,形成酯键 .
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高合成效率和产率。此外,重结晶和色谱等纯化技术被用于获得高纯度的化合物。
化学反应分析
反应类型
1,4-二氧代-3-苯基-1,4-二氢萘-2-基 4-甲基苯甲酸酯经历各种化学反应,包括:
氧化: 该化合物可以被进一步氧化以引入额外的官能团。
还原: 还原反应可以将醌部分转化为氢醌。
取代: 亲电和亲核取代反应可以在芳香环上发生。
常用试剂和条件
氧化: 高锰酸钾,三氧化铬。
还原: 硼氢化钠,氢化铝锂。
取代: 卤素,胺和硫醇等亲核试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会生成羧酸或醛,而还原通常会生成氢醌。
科学研究应用
1,4-二氧代-3-苯基-1,4-二氢萘-2-基 4-甲基苯甲酸酯在科学研究中具有多种应用:
化学: 用作合成更复杂有机分子的前体。
生物学: 研究其对癌细胞的潜在细胞毒性作用。
医药: 研究其抗菌和抗真菌特性。
作用机制
1,4-二氧代-3-苯基-1,4-二氢萘-2-基 4-甲基苯甲酸酯的作用机制涉及其与细胞成分的相互作用。该化合物可以通过氧化还原循环产生活性氧物质 (ROS),导致细胞发生氧化应激。这种氧化应激会破坏细胞成分,如 DNA、蛋白质和脂质,最终导致细胞死亡。 该化合物插入 DNA 并破坏其功能的能力也是其作用机制的关键方面 .
相似化合物的比较
类似化合物
1,4-萘醌: 一种具有类似氧化还原性质的更简单的类似物。
2-甲基-1,4-萘醌: 以其维生素 K 活性而闻名。
3-苯基-1,4-萘醌: 目标化合物合成的直接前体。
独特性
1,4-二氧代-3-苯基-1,4-二氢萘-2-基 4-甲基苯甲酸酯因其特定的取代模式而独一无二,这赋予了其独特的化学和生物学特性。 4-甲基苯甲酸酯基的存在提高了其亲脂性,可能改善了其细胞摄取和生物利用度 .
属性
分子式 |
C24H16O4 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
(1,4-dioxo-3-phenylnaphthalen-2-yl) 4-methylbenzoate |
InChI |
InChI=1S/C24H16O4/c1-15-11-13-17(14-12-15)24(27)28-23-20(16-7-3-2-4-8-16)21(25)18-9-5-6-10-19(18)22(23)26/h2-14H,1H3 |
InChI 键 |
GMXHXVRGSRGJFC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(4-methylphenyl)propanamide](/img/structure/B11598356.png)
![2-ethoxy-4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B11598368.png)
![2-methylpropyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11598371.png)
![3-(4-Chlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11598373.png)
![N-(4-ethoxyphenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11598375.png)
![(5Z)-5-[3-chloro-4-(prop-2-en-1-yloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11598377.png)
![2-methoxy-4-{(Z)-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B11598380.png)
![methyl (2Z)-{(2Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate](/img/structure/B11598383.png)
![(2E)-2-[4-(hexyloxy)-3-methoxybenzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11598400.png)
![12,12-dimethyl-5-(2-methylpropylsulfanyl)-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11598411.png)
![(5Z)-5-[3-ethoxy-4-(2-methylpropoxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11598424.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B11598430.png)

![Ethyl 2-phenyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B11598443.png)
